Methyl 4-acetylthiazole-2-carboxylate
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Overview
Description
Methyl 4-acetylthiazole-2-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetylthiazole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol, yielding the corresponding methyl ester derivatives . Another method includes the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid, followed by the addition of appropriate benzaldehyde derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylthiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 4-acetylthiazole-2-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 4-acetylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-acetylthiazole-2-carboxylate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-acetylthiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The presence of the acetyl and carboxylate groups enhances its reactivity and potential interactions with biological targets.
1. Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. A study on similar thiazole compounds indicated that they were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In this study, the inhibition zones measured ranged from 10 to 22 mm, suggesting significant antimicrobial effects .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 10-22 |
Escherichia coli | 8-16 |
Salmonella typhimurium | 10-16 |
Listeria monocytogenes | 10-18 |
The compound's structural characteristics, particularly the thiazole moiety, are believed to play a crucial role in its antimicrobial efficacy.
2. Anticancer Activity
This compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies have shown that certain thiazole derivatives possess significant cytotoxic activity. For instance, compounds similar to this compound demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against HepG-2 liver cancer cells .
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | HepG-2 |
Compound 10 | 1.98 ± 1.22 | HepG-2 |
These results indicate that modifications in the thiazole structure can enhance anticancer activity, making it a promising scaffold for drug development.
3. Anticonvulsant Activity
Thiazoles have also been investigated for their anticonvulsant properties. In animal models, certain thiazole derivatives showed effective seizure protection at doses significantly lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis highlighted that para-substituted phenyl groups on the thiazole ring contribute positively to anticonvulsant efficacy.
Case Study: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized several derivatives of thiazoles, including this compound, and evaluated their biological activities. The researchers found that modifications such as electron-withdrawing groups significantly improved their potency against both bacterial strains and cancer cell lines .
Case Study: Antimicrobial Efficacy Against Drug-resistant Strains
Another investigation focused on the antimicrobial efficacy of thiazoles against drug-resistant strains of bacteria. This compound exhibited promising results, suggesting potential applications in treating infections caused by resistant pathogens .
Properties
Molecular Formula |
C7H7NO3S |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
methyl 4-acetyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)5-3-12-6(8-5)7(10)11-2/h3H,1-2H3 |
InChI Key |
SMHSUAZTQXKDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C(=O)OC |
Origin of Product |
United States |
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